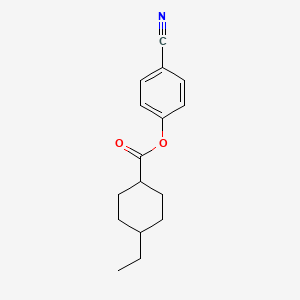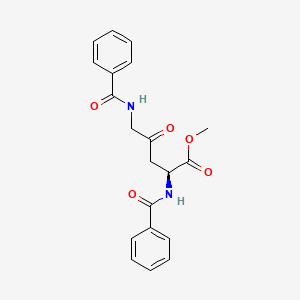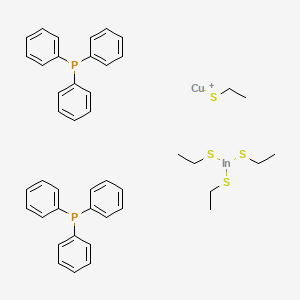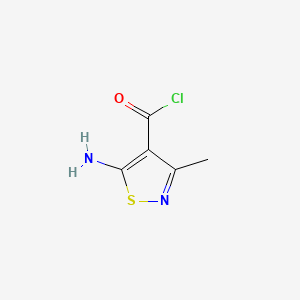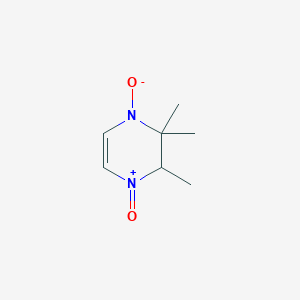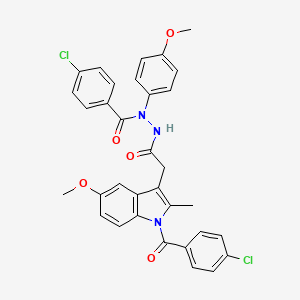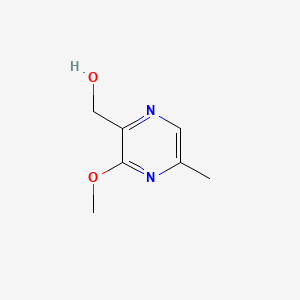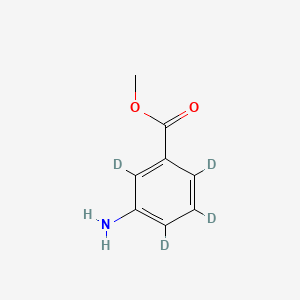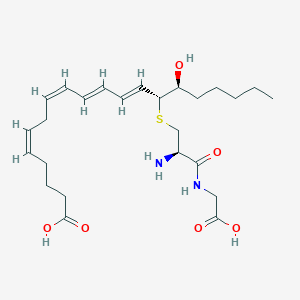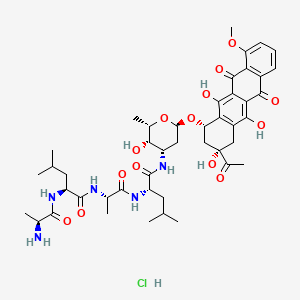
Ala-Leu-Ala-Leu Daunorubicinhydrochlorid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is C45H62ClN5O14. The molecular weight is 932.45.Chemical Reactions Analysis
Daunorubicin, a component of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride, is a cornerstone of the induction regimen for acute myeloid leukemia (AML). It has been seen to produce a complete remission rate of 40 to 50% when used as a single agent and 53 to 65% complete remission rate when used with cytarabine .Physical and Chemical Properties Analysis
The molecular formula of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is C45H62ClN5O14, and the molecular weight is 932.45. More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Daunorubicin, eine Komponente der Verbindung, ist eines der wichtigsten Antikrebsmittel, die weltweit eingesetzt werden . Es hat eine hohe Wirksamkeit gegen verschiedene Krebsformen . Es hat jedoch auch eine Reihe von Nebenwirkungen, wie z. B. eine hohe Toxizität für gesunde Zellen, eine schnelle Akkumulation im Körper und die Entwicklung einer Multidrug-Resistenz von Krebszellen .
Behandlung der akuten myeloischen Leukämie (AML)
In den letzten Jahren wurden bei AML-Patienten Fortschritte erzielt, darunter die Zulassung von Daunorubicin und Cytarabin-Liposomen zur Behandlung von Erwachsenen mit zwei Risikotypen von AML: neu diagnostizierter therapiebedingter AML (t-AML) oder AML mit myelodysplasiebedingten Veränderungen (AML-MRC) .
Synthetische Ansätze zu Daunorubicinderivaten
Synthetische Ansätze zu Daunorubicinderivaten, die Azid- und Propargylfragmente enthalten, wurden entwickelt . Eine Reihe von Phosphonat- und Bisphosphonatderivaten wurden durch Click-Chemie-Methoden und durch direkte Amidierung erhalten .
Antiproliferative Eigenschaften
Die erhaltenen Verbindungen zeigen eine geringe Zytotoxizität, die nicht höher ist als die des ursprünglichen Daunorubicins . Dies deutet auf mögliche Anwendungen bei der Kontrolle der Proliferation bestimmter Zelltypen hin.
Chemische Modifikation zur Reduzierung von Nebenwirkungen
Seit den 1960er Jahren werden Anthracycline wie Daunorubicin chemisch modifiziert, um Medikamente zu synthetisieren, die frei von den oben genannten Nachteilen sind . Tausende von Verbindungen wurden erhalten, und es wurden originelle synthetische Ansätze eingesetzt .
Phosphorylierte Derivate
Die Herstellung phosphorylierter Derivate von Anthracyclinen, die bisher nur sehr schlecht untersucht wurde, ist ein weiteres interessantes Gebiet
Wirkmechanismus
Target of Action
Ala-Leu-Ala-Leu Daunorubicin Hydrochloride, also known as Daunorubicin, primarily targets DNA and topoisomerase II . DNA is the genetic material of cells, carrying the instructions for the development, functioning, growth, and reproduction of cells. Topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Mode of Action
Daunorubicin interacts with its targets through a couple of proposed mechanisms. It forms complexes with DNA by intercalation between base pairs . This intercalation distorts the DNA helix and subsequently interferes with the normal DNA replication and transcription processes, leading to the inhibition of protein synthesis and cell death . Additionally, Daunorubicin inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
Biochemical Pathways
The primary biochemical pathway affected by Daunorubicin is the DNA replication and transcription processes . By intercalating into DNA and inhibiting topoisomerase II, Daunorubicin disrupts these essential cellular processes, leading to cell death . The downstream effects include the inhibition of protein synthesis and induction of apoptosis .
Pharmacokinetics
It’s known that daunorubicin is administered intravenously , suggesting that it has direct access to the systemic circulation, bypassing the absorption phase typical of orally administered drugs.
Result of Action
The result of Daunorubicin’s action at the molecular and cellular level is the inhibition of DNA replication and transcription , leading to cell death . This makes it effective in the treatment of various types of leukemia, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and chronic myelogenous leukemia (CML) .
Zukünftige Richtungen
In patients with AML who are older than 60 years of age, escalation of the dose of daunorubicin to twice the conventional dose, with the entire dose administered in the first induction cycle, effects a more rapid response and a higher response rate than does the conventional dose, without additional toxic effects . This suggests potential future directions for the use of Daunorubicin, a component of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride, in cancer treatment.
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H/t20-,21-,22-,26-,27-,28-,30-,31-,36+,45-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWJYPAQXONXEF-SKQXRMJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62ClN5O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746967 | |
| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
932.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76582-70-2 | |
| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


